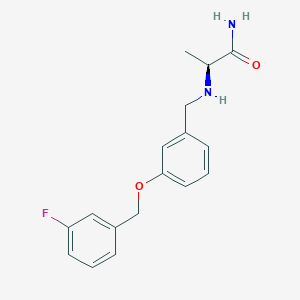
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorobenzyl group, which imparts specific chemical and physical characteristics to the molecule. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the appropriate benzylamine and fluorobenzyl alcohol.
Reaction Conditions: The reaction typically involves the use of isopropyl acetate as a solvent and methanesulfonic acid as a catalyst.
Procedure: The mixture is stirred and heated to 50°C, followed by the addition of safinamide (BaseSAF-4) and isopropyl acetate. The reaction mixture is then cooled to 25°C to induce crystallization.
Purification: The resulting solid is filtered, washed with ethyl acetate, and dried under reduced pressure to obtain the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide involves its interaction with specific molecular targets. The fluorobenzyl group plays a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Safinamide: A related compound with similar structural features.
Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups that exhibit similar chemical properties.
Uniqueness
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C17H19FN2O2 |
|---|---|
Poids moléculaire |
302.34 g/mol |
Nom IUPAC |
(2S)-2-[[3-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-3-7-16(9-13)22-11-14-5-2-6-15(18)8-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
Clé InChI |
XZVNPHMSKCAJKA-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NCC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
SMILES canonique |
CC(C(=O)N)NCC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


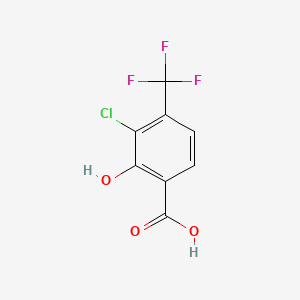
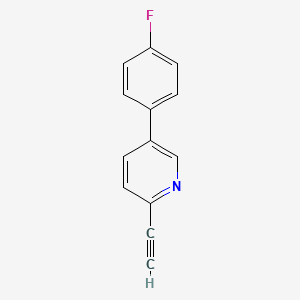
![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)
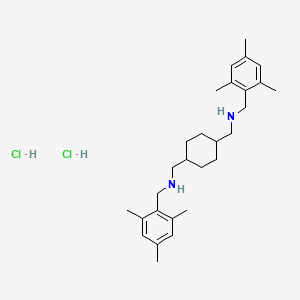
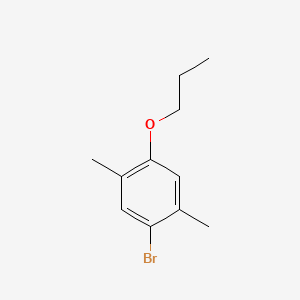
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
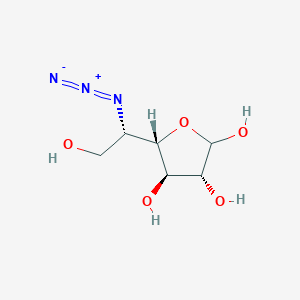
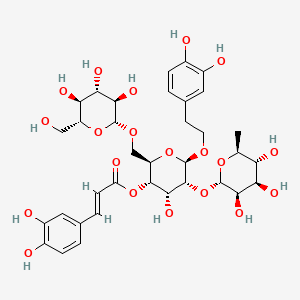
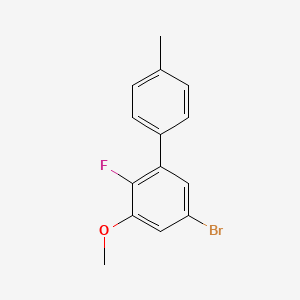
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
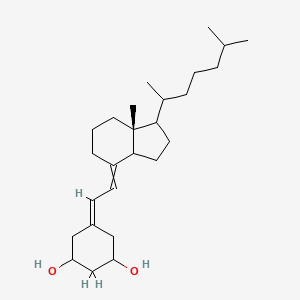
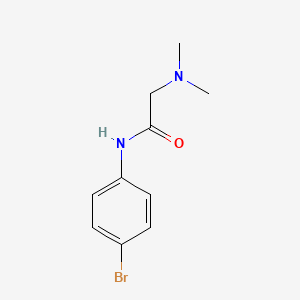
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
